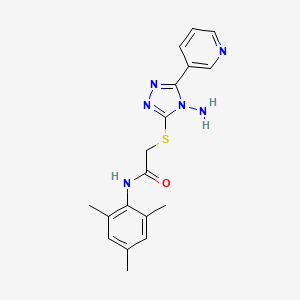

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c1-11-7-12(2)16(13(3)8-11)21-15(25)10-26-18-23-22-17(24(18)19)14-5-4-6-20-9-14/h4-9H,10,19H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSYLQJKUIARPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves the following steps :

Starting Materials: The synthesis begins with carboxylic acids hydrazides, which are converted to potassium dithiocarbazinate.

Intermediate Formation: The potassium dithiocarbazinate is then condensed with hydrazine to form 4-amino-3-mercapto-5-(pyridin-3-yl)-4H-1,2,4-triazole.

Final Product: The intermediate is alkylated with N-mesityl substituted chloroacetamides under alkaline conditions to yield the final product.

Chemical Reactions Analysis

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, particularly at the amino group.

Scientific Research Applications

This compound has several scientific research applications :

Medicinal Chemistry: It is being explored for its anti-inflammatory properties and potential use as an anti-cancer agent.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Industrial Applications: It is also investigated for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets . The compound binds to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with inflammatory pathways and cell proliferation mechanisms.

Comparison with Similar Compounds

Key Observations :

- Pyridine Position Matters : Compounds with pyridin-2-yl (e.g., 6c, AS111) generally exhibit higher yields (83%) compared to pyridin-3-yl derivatives, possibly due to steric or electronic effects during cyclization .

- Amino vs. Allyl Substitution: The amino group at R1 (target compound) may enhance hydrogen bonding and biological activity compared to allyl-substituted analogs (6a–c) .

Pharmacological Activity

Anti-Inflammatory Activity

- AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide): Demonstrates 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models, likely via cyclooxygenase-2 (COX-2) inhibition .

- Target Compound : The mesityl group may further improve COX-2 selectivity due to enhanced hydrophobic interactions in the enzyme’s active site.

Hepatoprotective Activity

- Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate: Shows efficacy comparable to Thiotriazolin® in tetracycline-induced hepatitis models . The target compound’s amino and pyridinyl groups could similarly stabilize redox pathways.

Cytotoxicity and Antiproliferative Effects

- Quinazolinone Derivatives (e.g., 9h): Exhibit IC₅₀ values of 1.76 μM against Hela cells, linked to the triazole-thio moiety’s ability to disrupt microtubule assembly . The target compound’s mesityl group may enhance tumor cell uptake.

Physicochemical Properties

- Solubility : Analogous compounds (e.g., 7a) with carboxylic acid groups show higher aqueous solubility, whereas the acetamide group in the target compound may require formulation optimization .

Biological Activity

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a synthetic compound belonging to the triazole class, which has garnered significant attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings.

Synthesis

The synthesis of this compound involves several critical steps:

- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

- Thioether Formation : The triazole derivative is reacted with a thiol compound to form the thioether linkage.

- Acetamide Formation : The final step involves reacting the thioether with an acylating agent to yield the acetamide group.

Research indicates that yields can vary significantly based on conditions, with reported yields reaching up to 73% under optimized conditions .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains. For instance, it has shown minimum inhibitory concentrations (MICs) as low as 21.25 μM against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Summary

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| T1 | ≤21.25 | Antitubercular |

| T2 | ≤30 | Antifungal |

| T3 | ≤15 | Bactericidal |

| T4 | ≤25 | Fungicidal |

This table summarizes the antimicrobial potency of various derivatives related to the compound .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi . The exact molecular targets and pathways remain an area for further investigation.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Antitubercular Activity : A study conducted on a series of triazole derivatives indicated that modifications at the pyridine and triazole positions could enhance antitubercular activity. The compound was found to disrupt mycobacterial cell wall synthesis .

- Antifungal Efficacy : Another investigation focused on its antifungal properties against Candida species, revealing that it could significantly reduce fungal load in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide?

- Methodology : Synthesis typically involves multi-step reactions starting with cyclization of hydrazide derivatives to form the triazole core. Key steps include:

- Formation of the triazole-thiol intermediate via refluxing precursors (e.g., isonicotinohydrazide with thiocyanate derivatives) in ethanol, followed by NaOH treatment .

- Thioether linkage formation by reacting the thiol intermediate with 2-chloroacetonitrile or similar alkylating agents in DMF/NaOH .

- Final purification via recrystallization (ethanol/methanol) or column chromatography .

Q. How is the compound structurally characterized to confirm purity and identity?

- Techniques :

- NMR (1H/13C): Confirms substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm; mesityl methyl groups at δ 2.1–2.3 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amino group; C=O at ~1680 cm⁻¹ for the acetamide) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~415) .

Q. What in vitro models are used to evaluate its antimicrobial activity?

- Assays :

- Agar dilution/MIC tests against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), with activity compared to fluconazole/ampicillin .

- Time-kill kinetics to assess bactericidal/fungicidal effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final alkylation step?

- Approaches :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the thiolate ion .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

- Temperature Gradients : Stepwise heating (40°C → 70°C) minimizes side reactions .

Q. What mechanisms explain contradictory bioactivity data across structural analogs?

- Analysis Strategies :

- SAR Studies : Compare substituent effects (e.g., pyridin-3-yl vs. pyrazinyl groups on target binding) .

- Computational Docking : Predict interactions with targets (e.g., cytochrome P450 or fungal lanosterol demethylase) .

- Metabolite Profiling : Identify active/inactive metabolites (e.g., oxidation of the triazole ring reduces efficacy) .

Q. What pharmacokinetic parameters and metabolites are identified in preclinical models?

- Findings :

- Rapid Absorption : Cmax (~279 µg/mL) at 5 min post-intragastric administration in rats, with mono-exponential decline (t1/2 = 0.32 h) .

- Metabolites : Five detected via HPLC-MS, including sulfoxide derivatives (m/z 288.2) and demethylated products .

- Implications : Short t1/2 suggests need for prodrug strategies or sustained-release formulations .

Q. How can analogs be designed to improve pharmacokinetic profiles without compromising activity?

- Strategies :

- Bioisosteric Replacement : Substitute pyridin-3-yl with morpholinomethyl to enhance solubility (logP reduction) .

- Prodrug Derivatization : Introduce ester groups (e.g., methyl acetate) to delay hepatic clearance .

- Validation : In vivo AUC comparisons and metabolite stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.